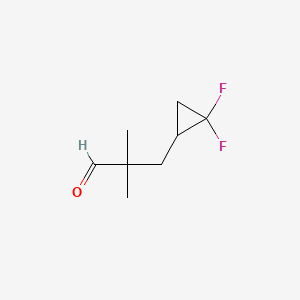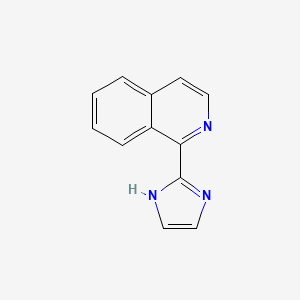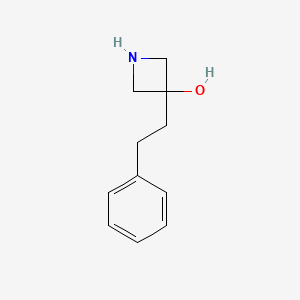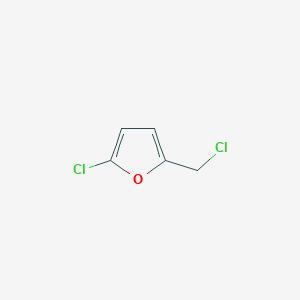
5-Chloro-2-chloromethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-chloromethylfuran is an organic compound with the molecular formula C(_5)H(_4)Cl(_2)O It is a derivative of furan, characterized by the presence of chlorine atoms at the 5 and 2 positions, and a chloromethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-chloromethylfuran typically involves the chlorination of 2-methylfuran. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Reaction Conditions:
Reagents: 2-Methylfuran, Chlorine gas, Iron(III) chloride
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-chloromethylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 5-chloromethylfuran or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or primary amines in polar solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-azidomethyl-2-chlorofuran, 5-thiomethyl-2-chlorofuran, or 5-alkoxymethyl-2-chlorofuran.
Oxidation: Formation of 5-chloromethyl-2-furanone.
Reduction: Formation of 5-chloromethylfuran.
Scientific Research Applications
5-Chloro-2-chloromethylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-chloromethylfuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially disrupting their normal function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but contains a thiazole ring instead of a furan ring.
5-Chloromethylfurfural: Contains a formyl group at the 2 position instead of a chlorine atom.
2,5-Dichlorofuran: Lacks the chloromethyl group but has chlorine atoms at both the 2 and 5 positions.
Uniqueness
5-Chloro-2-chloromethylfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C5H4Cl2O |
|---|---|
Molecular Weight |
150.99 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)furan |
InChI |
InChI=1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
InChI Key |
ZHUYLTMULPBDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


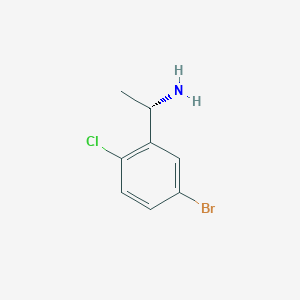
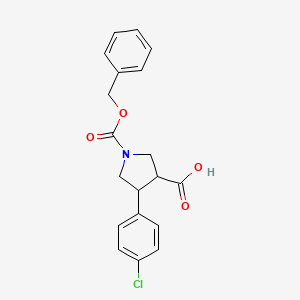
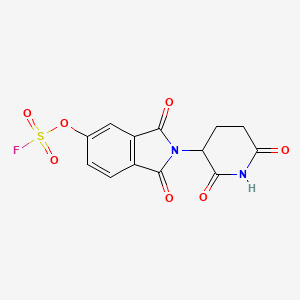
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
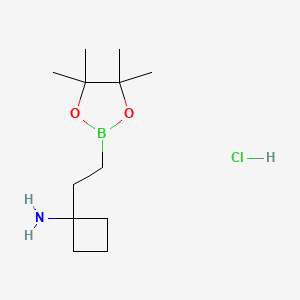
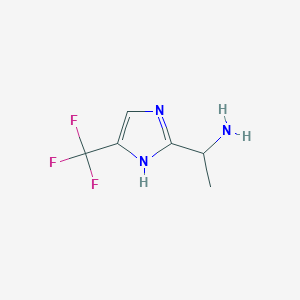
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

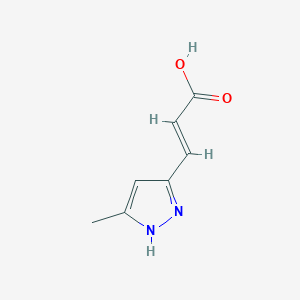
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
